6-Aminonicotinaldehyde: A Versatile Intermediate in Chemical and Pharmaceutical Research
6-Aminonicotinaldehyde: A Versatile Intermediate in Chemical and Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
6-Aminonicotinaldehyde, also known as 6-aminopyridine-3-carboxaldehyde, is a heterocyclic organic compound that serves as a crucial and versatile intermediate in a wide array of research and development applications.[1] With the chemical formula C₆H₆N₂O, this compound integrates two highly reactive functional groups—an amino group and an aldehyde group—onto a pyridine ring.[1][2] This unique arrangement allows for a broad spectrum of chemical transformations, making it an essential building block in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1]
This technical guide provides a comprehensive overview of the properties, synthesis, and primary research applications of 6-Aminonicotinaldehyde, tailored for professionals in organic synthesis and drug discovery.
Physicochemical and Computed Properties
A clear understanding of the physical and chemical properties of 6-Aminonicotinaldehyde is fundamental for its effective use in research. The compound is typically a light yellow powder and is stable under controlled conditions, such as under an inert gas at 2–8 ℃.[1][3] However, it is sensitive to oxidation in the air and hydrolysis in acidic or alkaline environments.[1]
Table 1: Physical and Chemical Properties of 6-Aminonicotinaldehyde
| Property | Value | Source |
| CAS Number | 69879-22-7 | [1][2][3][4][5] |
| Molecular Formula | C₆H₆N₂O | [1][2][3][4] |
| Molecular Weight | 122.12 g/mol | [1][2] |
| Appearance | Light yellow powder | [3] |
| Purity | ≥97-98% | [3][4] |
| Melting Point | 161 ℃ | [1] |
| Boiling Point (Predicted) | 309.0 ± 27.0 ℃ | [1] |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.78 ± 0.13 | [1] |
| SMILES | C1=CC(=NC=C1C=O)N | [2] |
| InChIKey | BMNPVMQSUPTGFD-UHFFFAOYSA-N | [2] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 55.98 Ų | [4] |
| LogP | 0.4763 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 1 | [4] |
Core Applications in Research
The dual functionality of 6-Aminonicotinaldehyde underpins its wide reactivity and utility. The amino group readily undergoes condensation with ketones and aldehydes to form Schiff bases, while the aldehyde functionality can participate in reactions like acetal formation or be oxidized to a carboxylic acid.[1] This reactivity makes it a valuable precursor in several research domains.
Intermediate in Pharmaceutical Synthesis
The primary application of 6-Aminonicotinaldehyde is as a key intermediate in drug discovery and development.[1][6] Its structure is a scaffold for building more complex molecules with desired biological activities.
-
Antiviral and Antitumor Agents: The aldehyde group is a reactive center for coupling reactions, enabling the construction of novel antiviral scaffolds.[1] Similarly, the amino group can participate in condensation pathways that are critical for forming heteroaromatic structures found in antitumor drug candidates.[1]
-
Enzyme Inhibitors: 6-Aminonicotinaldehyde is a precursor for novel ribonucleotide reductase inhibitors.[7] Specifically, it is used in the synthesis of α-heterocyclic carboxaldehyde thiosemicarbazone derivatives, a class of compounds known to affect metal-binding sites in enzymes.[7]
-
Specific Drug Intermediates: It is known to be used as an intermediate in the synthesis of "Pomacini" and is related to the synthesis of Abemaciclib, an antineoplastic agent.[3][6]
Synthesis of Fine and Specialty Chemicals
Beyond pharmaceuticals, 6-Aminonicotinaldehyde is a building block for other high-value chemicals. By modifying the pyridine ring with various substituents, researchers can design novel derivatives for specialized applications in:
-
Dyes
-
Pesticides
-
Advanced Materials[1]
Synthesis of 6-Aminonicotinaldehyde
An efficient and reliable synthesis is critical for the utility of any chemical intermediate. Several methods for preparing 6-Aminonicotinaldehyde have been developed. A common and effective route involves the reduction of 2-amino-5-cyanopyridine.
Experimental Protocol: Synthesis from 2-amino-5-cyanopyridine
This procedure details the reduction of 2-amino-5-cyanopyridine to afford 6-Aminonicotinaldehyde.[7]
Materials and Equipment:
-
2-amino-5-cyanopyridine
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium sulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-amino-5-cyanopyridine (10 g, 83.95 mmol, 1 eq.) in anhydrous tetrahydrofuran (150 mL) in a round-bottom flask under an inert atmosphere.[7]
-
Cool the solution to 0 °C using an ice bath.[7]
-
Slowly add lithium aluminum hydride (6.37 g, 167.90 mmol, 2 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.[7]
-
Stir the reaction mixture continuously at 0 °C for 1.5 hours. Monitor the reaction progress by TLC.[7]
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated sodium sulfate solution at 0 °C, followed by the addition of water (100 mL).[7]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[7]
-
Combine the organic layers, wash with saturated brine (1 x 30 mL), and dry over anhydrous sodium sulfate.[7]
-
Filter the solution and concentrate the filtrate under reduced pressure to afford the target product, 2-amino-5-formylpyridine (6-Aminonicotinaldehyde).[7]
Results:
-
Yield: 7.50 g (73.16%)[7]
-
Appearance: Yellow oil[7]
-
Analysis (LCMS ESI): m/z [M+H]⁺ = 123 (Calculated for C₆H₆N₂O: 123)[7]
References
- 1. 6-Aminonicotinaldehyde: Key Intermediate in Pharmaceuticals and Materials - Momentum BBS [momentumbbs.com]
- 2. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. watson-int.com [watson-int.com]
- 4. chemscene.com [chemscene.com]
- 5. 6-Aminonicotinaldehyde | CAS#:69879-22-7 | Chemsrc [chemsrc.com]
- 6. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 7. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
